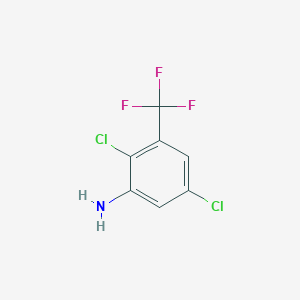

2,5-Dichloro-3-(trifluoromethyl)aniline

描述

2,5-Dichloro-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4Cl2F3N. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by a trifluoromethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-(trifluoromethyl)aniline typically involves the reaction of aniline with chlorinating agents and trifluoromethylating agents. One common method involves the use of trifluoromethyl iodide (CF3I) and a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error .

化学反应分析

Types of Reactions

2,5-Dichloro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction Reactions: Reduction of the nitro group can yield amine derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Major Products Formed

Substitution: Formation of various substituted aniline derivatives.

Oxidation: Formation of nitro or nitroso compounds.

Reduction: Formation of amine derivatives.

科学研究应用

Chemistry

2,5-Dichloro-3-(trifluoromethyl)aniline serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in:

- Synthesis of Bioactive Compounds : The compound is utilized in synthesizing various bioactive molecules, including pharmaceuticals and agrochemicals.

- Palladium-Catalyzed Reactions : It acts as a monodentate transient directing group in palladium-catalyzed reactions, facilitating the development of novel pesticides like Bistrifluron.

Biology

In biological research, this compound has been investigated for its role in enzyme inhibition and protein interactions:

- Enzyme Inhibition Studies : It has shown potential as a dual inhibitor of bacterial topoisomerases, critical for bacterial DNA replication. This suggests its utility in developing antibacterial agents.

Medicine

The pharmacological potential of this compound is notable:

- Anti-inflammatory and Anticancer Agents : Research indicates that modifications to similar aniline structures can enhance their efficacy as inhibitors of specific biological pathways.

- Drug Development : Its trifluoromethyl group enhances metabolic stability and bioactivity, making it a candidate for drug development targeting pain signaling pathways.

Study 1: Structure-Activity Relationship (SAR) Analysis

A study on the SAR of aniline derivatives found that halide substitutions significantly influence biological activity. The introduction of a trifluoromethyl group was associated with improved metabolic stability and increased antagonistic activity against P2X3 receptors.

| Compound | Halide Substitution | P2X3R Activity |

|---|---|---|

| KCB-77033 | None | Baseline |

| 11a | Trifluoromethyl | Increased |

| 10a | Fluoro | Decreased |

Study 2: Antibacterial Efficacy

In vitro testing revealed that derivatives containing trifluoromethyl groups exhibited significantly lower minimum inhibitory concentrations (MICs) against resistant bacterial strains.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 7a | <0.03125 - 0.25 | Enterococcus species |

Agrochemicals

The compound is utilized in the production of pesticides and herbicides due to its effectiveness and low toxicity. It plays a crucial role in developing new agricultural chemicals that are both efficient and environmentally friendly.

Dyes

Additionally, it finds applications in the dye industry, contributing to the synthesis of various colorants used in textiles and other materials.

作用机制

The mechanism of action of 2,5-Dichloro-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .

相似化合物的比较

Similar Compounds

- 2,6-Dichloro-4-(trifluoromethyl)aniline

- 4-Amino-3,5-dichlorobenzotrifluoride

- 2,6-Dichloro-4-(trifluoromethyl)benzenamine

Uniqueness

2,5-Dichloro-3-(trifluoromethyl)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential for diverse applications .

生物活性

2,5-Dichloro-3-(trifluoromethyl)aniline (CAS Number: 103995-81-9) is an aromatic amine characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to the aniline structure. This compound has garnered interest due to its potential applications in pharmaceuticals and agrochemicals, driven by its unique structural properties that may influence biological activity.

- Molecular Formula : C₇H₄Cl₂F₃N

- Molecular Weight : 211.02 g/mol

- Structure : Contains an aniline core with two chlorine substituents at the 2 and 5 positions and a trifluoromethyl group at the 3 position.

Biological Activity

The biological activity of this compound primarily stems from its structural characteristics, particularly the electron-withdrawing nature of the trifluoromethyl group and the halogen substituents. These features can significantly alter the compound's reactivity and interaction with biological targets.

Pharmacological Potential

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit notable antibacterial properties. For instance, derivatives containing trifluoromethyl groups have shown increased metabolic stability and enhanced antibacterial activity against various strains of bacteria, including multidrug-resistant strains .

- Enzyme Inhibition : The compound may serve as a dual inhibitor of bacterial topoisomerases, which are critical for bacterial DNA replication. In studies, related compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications .

- Drug Development : The unique electronic properties imparted by the trifluoromethyl group can enhance drug potency. For example, studies have shown that modifications to similar aniline structures can lead to significant increases in their efficacy as inhibitors of specific biological pathways .

Study 1: Structure-Activity Relationship (SAR) Analysis

A study focusing on SAR found that halide substitutions on aniline derivatives significantly influenced their biological activity. The introduction of a trifluoromethyl group was associated with improved metabolic stability and enhanced antagonistic activity against P2X3 receptors, which are involved in pain signaling pathways .

| Compound | Halide Substitution | P2X3R Activity |

|---|---|---|

| KCB-77033 | None | Baseline |

| 11a | Trifluoromethyl | Increased |

| 10a | Fluoro | Decreased |

Study 2: Antibacterial Efficacy

In vitro testing of various aniline derivatives revealed that those containing trifluoromethyl groups exhibited significantly lower minimum inhibitory concentrations (MICs) against resistant bacterial strains. For example, compound 7a showed MIC values ranging from <0.03125 to 0.25 μg/mL against Enterococcus species .

属性

IUPAC Name |

2,5-dichloro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVZNQXTBHGTEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20546354 | |

| Record name | 2,5-Dichloro-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103995-81-9 | |

| Record name | 2,5-Dichloro-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。